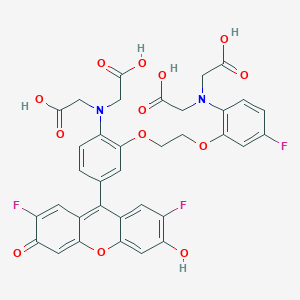
Fluo-5F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluo-5F is a xanthene dye. It has a role as a fluorochrome.
Applications De Recherche Scientifique
Properties of Fluo-5F
This compound is a derivative of Fluo-4 with a dissociation constant (Kd) of approximately 2.3 µM, which allows it to detect intracellular calcium levels ranging from 1 µM to 1 mM. Upon binding calcium ions, this compound exhibits a fluorescence intensity increase greater than 100-fold, making it highly effective for imaging applications. It is compatible with excitation at 488 nm, making it ideal for use in confocal microscopy and flow cytometry .
Key Applications
-
Monitoring Calcium Dynamics
- Endoplasmic Reticulum Studies : this compound has been utilized to visualize and quantify calcium levels in the endoplasmic reticulum (ER). In studies involving renal proximal tubular cells, this compound effectively monitored ER calcium release upon exposure to various agents like thapsigargin and A23187, demonstrating its utility in understanding calcium signaling pathways related to cell death .
-
Phototransduction in Retinal Cells
- Calcium Measurement in Photoreceptors : Research on isolated salamander rods used this compound to measure changes in intracellular calcium concentration during phototransduction. The fluorescence response indicated rapid changes in calcium levels upon light exposure, providing insights into the mechanisms of visual signal transduction .
-
Cancer Research
- T-cell Activation Studies : In cancer research, this compound has been employed to investigate T-cell receptor signaling pathways. The dye's ability to reduce background fluorescence allowed for clearer imaging of calcium waves and sparks during T-cell activation, facilitating the development of predictive signatures for cancer outcomes .
-
Cellular Toxicity Assessments
- Toxicant-Induced Cell Death : Studies have demonstrated that this compound can be used to assess the impact of toxicants on cellular calcium homeostasis. By monitoring changes in fluorescence intensity, researchers can evaluate how different substances affect ER calcium levels and subsequent cell viability .
Case Study 1: Calcium Dynamics in Renal Cells
In a study evaluating renal proximal tubular cell death induced by toxicants, this compound was loaded into cells via microinjection. The results showed significant decreases in ER fluorescence upon treatment with thapsigargin and A23187, indicating effective monitoring of ER calcium release and its implications for cell survival pathways.
Case Study 2: Phototransduction Mechanisms
This compound was utilized to explore the dynamics of intracellular calcium during light exposure in retinal rods. The study revealed that the initial increase in fluorescence was indicative of calcium release from internal stores, critical for understanding visual signal processing.
Data Summary
| Application Area | Key Findings | Techniques Used |
|---|---|---|
| Endoplasmic Reticulum Studies | Effective monitoring of ER calcium dynamics | Confocal microscopy |
| Phototransduction | Rapid changes in intracellular calcium during light exposure | Fluorescence imaging |
| Cancer Research | Clear imaging of T-cell activation and signaling pathways | Flow cytometry |
| Cellular Toxicity Assessments | Assessment of toxicant effects on cell viability | Calcium imaging techniques |
Propriétés
Formule moléculaire |
C35H27F3N2O13 |
|---|---|
Poids moléculaire |
740.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid |
InChI |
InChI=1S/C35H27F3N2O13/c36-18-2-4-24(40(15-33(47)48)16-34(49)50)30(8-18)52-6-5-51-29-7-17(1-3-23(29)39(13-31(43)44)14-32(45)46)35-19-9-21(37)25(41)11-27(19)53-28-12-26(42)22(38)10-20(28)35/h1-4,7-12,41H,5-6,13-16H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
Clé InChI |
PITMCSLKSXHPOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















